molecular formula C9H18O2Sn B14654553 (Acryloyloxy)(triethyl)stannane CAS No. 51248-79-4

(Acryloyloxy)(triethyl)stannane

Cat. No.: B14654553
CAS No.: 51248-79-4
M. Wt: 276.95 g/mol
InChI Key: NLTRLQSEZRUEGY-UHFFFAOYSA-M
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Description

(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:

Acryloyl chloride+TriethylstannaneTriethylamineThis compound+Hydrochloric acid\text{Acryloyl chloride} + \text{Triethylstannane} \xrightarrow{\text{Triethylamine}} \text{this compound} + \text{Hydrochloric acid} Acryloyl chloride+TriethylstannaneTriethylamine​this compound+Hydrochloric acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The acryloyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.

Major Products Formed

    Oxidation: Tin oxides and acrylate derivatives.

    Reduction: Reduced tin species and acrylate derivatives.

    Substitution: Substituted organotin compounds with various functional groups.

Mechanism of Action

The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.

    Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.

    Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.

Uniqueness

(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .

Properties

CAS No.

51248-79-4

Molecular Formula

C9H18O2Sn

Molecular Weight

276.95 g/mol

IUPAC Name

triethylstannyl prop-2-enoate

InChI

InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

NLTRLQSEZRUEGY-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C=C

Origin of Product

United States

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